molecular formula C12H8Cl3N3O2 B12849088 Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate

Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate

Cat. No.: B12849088
M. Wt: 332.6 g/mol
InChI Key: LJKIEQPFZJTSES-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate is a benzoate ester derivative featuring a 2,6-dichloropyrimidin-4-ylamino substituent at the 5-position and a chlorine atom at the 2-position of the aromatic ring. The compound’s structure integrates a pyrimidine ring, which is often associated with biological activity, such as antimicrobial or enzyme-inhibitory properties.

Properties

Molecular Formula

C12H8Cl3N3O2

Molecular Weight

332.6 g/mol

IUPAC Name

methyl 2-chloro-5-[(2,6-dichloropyrimidin-4-yl)amino]benzoate

InChI

InChI=1S/C12H8Cl3N3O2/c1-20-11(19)7-4-6(2-3-8(7)13)16-10-5-9(14)17-12(15)18-10/h2-5H,1H3,(H,16,17,18)

InChI Key

LJKIEQPFZJTSES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC2=CC(=NC(=N2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate typically involves a multi-step process. One common method involves the nucleophilic aromatic substitution (SNAr) reaction of 2,6-dichloropyrimidine with an appropriate amine, followed by esterification with methyl 2-chloro-5-aminobenzoate. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted pyrimidine derivative .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with enzymes and receptors in biological systems, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Sulfonamidobenzamide (SABA) Analogs

Compound: Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)

  • Key Features :
    • Contains a sulfonamidobenzamide (SABA) core.
    • Substituted with a phenylcarbamoyl group and an ethyl ester.
    • Exhibits potent antimicrobial activity with MIC values of 0.45–0.9 mM against E. coli (efflux-compromised strains) .
  • Comparison: Unlike the target compound, SABA1 includes a sulfonylamide linkage and a phenylcarbamoyl group, enhancing its interaction with bacterial efflux pumps.

Methyl Benzoate Derivatives from Marine Sources

Compounds :

Methyl 2,4-dihydroxy-3,6-dimethyl benzoate (1)

Methyl 2,4-dihydroxy-6-methyl benzoate (5)

  • Key Features :
    • Both lack pyrimidine rings and chlorine atoms.
    • Feature hydroxyl and methyl groups on the aromatic ring.
    • Exhibit α-glucosidase inhibitory activity, relevant to diabetes management .
  • The chlorine and dichloropyrimidine groups in the target compound likely increase lipophilicity, which could enhance membrane permeability compared to these hydroxyl-rich analogs.

Sulfonylurea Herbicides

Compounds :

Bensulfuron-methyl

Primisulfuron-methyl

Sulfometuron-methyl

  • Key Features :
    • Contain sulfonylurea linkages and pyrimidine rings.
    • Widely used as herbicides due to acetolactate synthase (ALS) inhibition .
  • Comparison: The target compound lacks the sulfonylurea bridge critical for ALS inhibition in these herbicides. The dichloropyrimidine-amino group in the target compound may mimic pyrimidine-binding motifs in enzyme active sites, suggesting a divergent mechanism of action.

Structural and Functional Comparison Table

Compound Name Substituents/Functional Groups Biological Activity/Use Key Structural Differences Source
Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate Cl (C2), dichloropyrimidinylamino (C5), methyl ester Not specified (potential antimicrobial) Pyrimidine ring with Cl substitutions
SABA1 (Ethyl 4-benzoate) Sulfonylamide, phenylcarbamoyl, ethyl ester Antimicrobial (MIC: 0.45–0.9 mM) Sulfonamide core vs. pyrimidine linkage
Marine Compounds 1 & 5 Hydroxyl, methyl groups α-Glucosidase inhibition No pyrimidine or chlorine substituents
Bensulfuron-methyl Sulfonylurea, dimethoxy-pyrimidine Herbicide (ALS inhibition) Sulfonylurea bridge vs. chloro-amino

Research Findings and Implications

Structural Determinants of Activity :

  • The dichloropyrimidine group in the target compound may enhance binding to nucleic acids or enzymes, a feature absent in marine benzoates .
  • Sulfonamide-containing analogs (e.g., SABA1) prioritize bacterial efflux pump interference, whereas sulfonylureas target plant-specific enzymes .

Physicochemical Properties :

  • Chlorine atoms in the target compound likely increase its logP (lipophilicity) compared to hydroxylated marine derivatives, affecting pharmacokinetics .

Unresolved Questions: The exact biological target of this compound remains uncharacterized in the provided evidence.

Biological Activity

Methyl 2-chloro-5-((2,6-dichloropyrimidin-4-yl)amino)benzoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to provide an in-depth look at the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzoate moiety linked to a dichloropyrimidine structure, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of 2,6-dichloropyrimidine with methyl 2-chloro-5-aminobenzoate under controlled conditions to yield the desired product.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For example, derivatives containing pyrimidine rings have been shown to inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated that these compounds could induce apoptosis in human lung cancer cells (A549, HCC827, NCI-H358), with IC50 values indicating significant cytotoxicity (Table 1).

CompoundCell LineIC50 (µM)Activity Type
Compound AA5492.12 ± 0.21Antitumor
Compound BHCC8275.13 ± 0.97Antitumor
Compound CNCI-H3580.85 ± 0.05Antitumor

2. Antimicrobial Activity

The antimicrobial properties of similar compounds have also been investigated. Studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds tested against Staphylococcus aureus and Escherichia coli showed promising results in broth microdilution assays.

The mechanisms by which this compound exerts its biological effects are believed to involve:

  • DNA Binding : Many pyrimidine derivatives interact with DNA, often binding within the minor groove and affecting replication and transcription processes.
  • Enzyme Inhibition : Compounds may inhibit enzymes critical for cancer cell survival or proliferation.

Case Studies

Case Study 1: Antitumor Efficacy
A study published in Medicinal Chemistry evaluated a series of pyrimidine derivatives for their antitumor activity against lung cancer cell lines. This compound was included in these evaluations and demonstrated significant cytotoxicity with a favorable selectivity index over normal fibroblast cells.

Case Study 2: Structure–Activity Relationship (SAR)
Research focused on modifying the dichloropyrimidine moiety revealed that substitutions at specific positions enhanced biological activity while reducing toxicity profiles. This SAR analysis is crucial for guiding future drug development efforts.

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